molecular formula C34H46O2 B12583884 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene CAS No. 594838-50-3

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene

Cat. No.: B12583884
CAS No.: 594838-50-3
M. Wt: 486.7 g/mol
InChI Key: LHOPLAQKUNYZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene typically involves the reaction of anthracene with dec-4-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer or electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it exhibits different absorption and emission characteristics, making it suitable for specialized applications in organic electronics and photonics .

Properties

CAS No.

594838-50-3

Molecular Formula

C34H46O2

Molecular Weight

486.7 g/mol

IUPAC Name

2,6-bis(dec-4-enoxy)anthracene

InChI

InChI=1S/C34H46O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h11-14,19-22,25-28H,3-10,15-18,23-24H2,1-2H3

InChI Key

LHOPLAQKUNYZJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCC=CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.